molecular formula C8H6ClFO2 B1601208 Methyl 2-chloro-3-fluorobenzoate CAS No. 647020-70-0

Methyl 2-chloro-3-fluorobenzoate

Cat. No. B1601208
M. Wt: 188.58 g/mol
InChI Key: NRTGZMADMOJUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-fluorobenzoate is an ortho-halogen-substituted methyl benzoate ester . It’s used in various applications, including the synthesis of 2-fluoro-α-methylstyrene . Methyl 2-chlorobenzoate is a methyl 2-halobenzoate . It’s an ester and can be synthesized from 2-chlorobenzoyl chloride .


Synthesis Analysis

Methyl 2-fluorobenzoate reacts with hydrazide to afford 2-fluorobenzoic hydrazide . It also undergoes enzymatic dihydroxylation via whole-cell fermentation in the presence of Escherichia coli JM109 (pDTG601A) to afford a diol . Methyl 2-chlorobenzoate can be synthesized from 2-chlorobenzoyl chloride .


Molecular Structure Analysis

The molecular formula of Methyl 2-fluorobenzoate is C8H7FO2 . For Methyl 2-chlorobenzoate, the molecular formula is ClC6H4CO2CH3 .


Chemical Reactions Analysis

Methyl 2-fluorobenzoate reacts with hydrazide to afford 2-fluorobenzoic hydrazide . It also undergoes enzymatic dihydroxylation via whole-cell fermentation in the presence of Escherichia coli JM109 (pDTG601A) to afford a diol .


Physical And Chemical Properties Analysis

Methyl 2-fluorobenzoate has a density of 1.21 g/mL at 25 °C (lit.), a boiling point of 109-110 °C/35 mmHg (lit.), and a refractive index n20/D 1.502 (lit.) . Methyl 2-chlorobenzoate has a density of 1.191 g/mL at 25 °C (lit.), a boiling point of 86-88 °C/2.5 mmHg (lit.), and a refractive index n20/D 1.536 (lit.) .

Scientific Research Applications

  • Fluorinated Building Blocks

    • Methyl 2-fluorobenzoate, a compound similar to Methyl 2-chloro-3-fluorobenzoate, is used as a fluorinated building block . It reacts with hydrazide to afford 2-fluorobenzoic hydrazide . Methyl 2-fluorobenzoate also undergoes enzymatic dihydroxylation via the whole-cell fermentation in the presence of Escherichia coli JM109 (pDTG601A) to afford a diol . It may be used to synthesize 2-fluoro-α-methylstyrene and 2-fluorophenyldiphenylmethanol .
  • Biodegradation

    • A study on the degradation of fluorobenzene and its central metabolites by Burkholderia fungorum FLU100 showed that this bacterium could degrade fluorobenzene and its metabolites. Although Methyl 2-chloro-3-fluorobenzoate was not specifically mentioned, it’s possible that similar compounds could also be degraded by this or similar bacteria, potentially providing a method for bioremediation of contaminated sites .
  • Chemical Industry

    • Methyl 2-chloro-4-fluorobenzoate, a compound similar to Methyl 2-chloro-3-fluorobenzoate, is available for purchase from chemical suppliers . This suggests that it may be used in the chemical industry, possibly as a reagent or intermediate in the synthesis of other compounds .

Safety And Hazards

Methyl 2-fluorobenzoate is classified as a combustible liquid. It’s harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended . Methyl 3-chloro-2-fluorobenzoate is also harmful by inhalation, in contact with skin, and if swallowed . In case of contact, wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

methyl 2-chloro-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTGZMADMOJUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541662
Record name Methyl 2-chloro-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-3-fluorobenzoate

CAS RN

647020-70-0
Record name Methyl 2-chloro-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-3-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-3-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-chloro-3-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-chloro-3-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-chloro-3-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-chloro-3-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.